molecular formula C6H5N3S4 B12703878 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol CAS No. 73109-39-4

2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol

Cat. No.: B12703878
CAS No.: 73109-39-4
M. Wt: 247.4 g/mol
InChI Key: YVFHEBZPVMDKEG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for fused heterocyclic systems follows specific rules to describe ring fusion, substituent positions, and functional group prioritization. For 2-(methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol, the name derives from the parent thiazolo[5,4-d]pyrimidine scaffold. The fusion descriptor "[5,4-d]" indicates that the thiazole ring is fused to the pyrimidine ring at the former’s 5,4-positions and the latter’s "d" edge. The "d" edge corresponds to the pyrimidine’s 4,5-bond, as defined by standardized numbering conventions for fused systems.

Substituents are numbered according to their positions on the bicyclic framework. The methylthio (-S-CH₃) group occupies position 2 of the thiazole ring, while the dithiol (-SH) groups are located at positions 5 and 7 of the pyrimidine ring. The complete IUPAC name, 2-(methylsulfanyl)thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione, reflects the tautomeric equilibrium between the thiol and thione forms, though the dithiol form is emphasized in the compound’s common nomenclature.

Table 1: Molecular and structural data for 2-(methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol

Property Value Source
Molecular formula C₆H₅N₃S₄
IUPAC name 2-(Methylsulfanyl)thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione
Average molecular mass 247.367 g/mol
CAS registry number 73109-39-4

Historical Development of Thiazolopyrimidine Derivatives

The synthesis of thiazolopyrimidine derivatives dates to mid-20th-century efforts to explore heterocyclic systems with biological potential. Early routes involved cyclocondensation reactions, such as the reaction of 4-amino-3-phenyl-2-thioxothiazol-5-carboxamide with aromatic aldehydes to form thiazolopyrimidine cores. These methods often required harsh conditions, such as refluxing with phosphoryl chloride (POCl₃), to introduce chloro substituents for subsequent functionalization.

Advancements in the 21st century introduced microwave-assisted synthesis and catalytic methods to improve yield and efficiency. For example, compound (1), a precursor to various thiazolopyrimidines, was alkylated with chloroacetone or phenacyl bromide under microwave irradiation to achieve derivatives in under 30 minutes. The integration of malononitrile and benzaldehyde further enabled the construction of amino-dicarbonitrile intermediates, which could be acetylated or subjected to nucleophilic substitution. These innovations reflect a broader shift toward sustainable and atom-economical synthetic strategies.

Positional Isomerism in Fused Heterocyclic Systems

Positional isomerism in thiazolopyrimidines arises from variations in the fusion sites between the thiazole and pyrimidine rings. The notation "[5,4-d]" specifies that the thiazole’s 5,4-positions are fused to the pyrimidine’s "d" edge (4,5-bond), whereas alternative fusion at the "[4,5-d]" position would involve the thiazole’s 4,5-bond and pyrimidine’s 5,6-bond. This distinction critically alters substituent orientation and electronic properties.

For instance, substituting the pyrimidine’s 5,7-positions with thiol groups in the [5,4-d] isomer creates a distinct electronic environment compared to isomers fused at other sites. Computational studies suggest that fusion position influences aromaticity and charge distribution, thereby affecting reactivity in cycloaddition or alkylation reactions. Such isomer-dependent behavior underscores the importance of precise nomenclature in predicting chemical behavior and designing targeted derivatives.

Properties

CAS No.

73109-39-4

Molecular Formula

C6H5N3S4

Molecular Weight

247.4 g/mol

IUPAC Name

2-methylsulfanyl-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dithione

InChI

InChI=1S/C6H5N3S4/c1-12-6-7-2-3(10)8-5(11)9-4(2)13-6/h1H3,(H2,8,9,10,11)

InChI Key

YVFHEBZPVMDKEG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)NC(=S)NC2=S

Origin of Product

United States

Preparation Methods

Cyclization and Formation of the Thiazolo[5,4-d]pyrimidine Core

A common approach starts with the preparation of thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives by reacting arylacetyl chlorides with appropriate pyrimidine precursors at elevated temperatures (high temperature reflux or microwave irradiation) to induce cyclization.

  • Example: Reaction of arylacetyl chlorides with pyrimidine intermediates yields thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives.
  • These dihydroxy derivatives are key intermediates for further functionalization.

Chlorination and Amination

The dihydroxy derivatives are chlorinated using phosphorus oxychloride (POCl3) under microwave irradiation to form 5,7-dichloro bicyclic derivatives. These chlorides serve as reactive intermediates for nucleophilic substitution.

  • Subsequent treatment with aqueous ammonia (33%) converts the 7-chloro group to a 7-amino substituent, while retaining the 5-chloro group for further substitution.

Introduction of the Methylthio Group

The 5-chloro substituent is replaced by a methylthio group through nucleophilic substitution reactions. This can be achieved by reacting the 5-chloro intermediate with methylthiolating agents or methylthiolate salts under suitable conditions.

  • For example, substitution with methylthiolate anion or methylthio reagents under controlled temperature yields the 2-(methylthio) derivative.

Formation of the 5,7-Dithiol Groups

The dithiol groups at positions 5 and 7 are introduced by thiolation reactions, often involving sulfur sources such as thiourea or potassium tertiary butoxide with carbon disulfide, followed by methylation steps to stabilize the thiol groups.

  • In some methods, substrates like ketene dithioacetals or gem-dithols are synthesized first, then cyclized to form the bicyclic system with dithiol functionalities.
  • Refluxing mixtures of thiourea derivatives with appropriate aldehydes or ketones in ethanol or other solvents facilitates the formation of dithiol-substituted pyrimidines.

Representative Synthetic Procedure (Literature-Based)

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Arylacetyl chloride + pyrimidine precursor, high temperature or microwave Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives 70-80 Cyclization step
2 POCl3, microwave irradiation 5,7-Dichloro bicyclic derivatives 75-85 Chlorination of hydroxyl groups
3 Aqueous ammonia (33%) 7-Amino-5-chloro substituted intermediates 80-90 Amination at position 7
4 Methylthiolate salt or methylthiol reagent 2-(Methylthio)-7-amino derivative 70-80 Nucleophilic substitution at position 5
5 Thiourea or sulfur source, reflux in ethanol 5,7-Dithiol substituted final compound 75-88 Thiolation and dithiol formation

Research Findings and Optimization

  • Microwave-assisted chlorination significantly reduces reaction time and improves yields compared to conventional heating.
  • The use of aqueous ammonia for selective amination at position 7 is efficient and provides high purity intermediates.
  • Thiolation reactions benefit from the use of potassium tertiary butoxide and carbon disulfide at low temperatures to control the formation of dithiol groups.
  • Methylthio substitution is best achieved under controlled temperature to avoid side reactions and degradation.

Summary of Key Reaction Conditions

Reaction Step Temperature Solvent Time Special Notes
Cyclization 100-180 °C (microwave or reflux) Suitable organic solvent 2-4 hours High temperature favors cyclization
Chlorination Microwave irradiation POCl3 Minutes to 1 hour Efficient chlorination of hydroxyl groups
Amination Room temperature to 50 °C Aqueous ammonia (33%) 2 hours Selective substitution at position 7
Methylthio substitution 0-25 °C DMF or similar 4 hours Controlled nucleophilic substitution
Thiolation Reflux Ethanol or benzene 2-3 hours Use of sulfur sources and bases

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolo[4,5-d]pyrimidine derivatives, including 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol, as promising anticancer agents. These compounds exhibit cytotoxic effects on various cancer cell lines.

Case Study: Antiproliferative Activity

A study tested several thiazolo[4,5-d]pyrimidine derivatives against human cancer cell lines such as HeLa (cervical), MCF-7 (breast), and A549 (lung). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative activity. For instance, compound 7a showed IC50 values of 0.011–0.015 μM against SGC-7901 and A549 cell lines, outperforming standard drugs like combretastatin A-4 .

CompoundCell LineIC50 (µM)
7aSGC-79010.011
7aA5490.015
CA-4A5490.009

Antifungal Properties

The compound has also been evaluated for its antifungal activity. A recent study synthesized hybrids of thiazolo[4,5-d]pyrimidines with triazoles and tested their efficacy against various fungal strains.

Case Study: Antifungal Activity

The synthesized compounds exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 to 32 µg/mL against pathogens such as Klebsiella pneumoniae and Fusarium oxysporum. Notably, some derivatives showed superior activity compared to commercial fungicides like hymexazol .

CompoundFungal StrainMIC (µg/mL)
Hybrid AKlebsiella pneumoniae6.25
Hybrid BFusarium oxysporum32

Agricultural Applications

The compound's antifungal properties make it a candidate for agricultural applications as a fungicide. Its ability to inhibit fungal growth can be leveraged to protect crops from fungal diseases.

Formulation Development

Research into the formulation of thiazolo[4,5-d]pyrimidine derivatives for agricultural use has shown promising results. These formulations can potentially provide effective disease control while minimizing environmental impact.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Receptor Binding Profiles

Compound Name Substituents (Position) Target Receptor Binding Affinity (Ki or IC50) Reference ID
TP455 2-(2-Furanyl), N5-(2-methoxybenzyl) A2A AR Ki = ~10–50 nM
Compound 11 (Varano et al.) 2-(2-Furanyl), N5-(2-(4-phenylpiperazin-1-yl)ethyl) A2A AR Ki = 8.62 nM, IC50 = 7.42 nM
2-(2-Fluorobenzyl)thiazolo[5,4-d]pyrimidine-5,7-diol 2-(2-Fluorobenzyl), 5,7-diol A2A AR (inverse agonist) Not quantified; high functional activity
7-(Prolinol-N-yl)-2-phenylamino derivative 2-Phenylamino, 7-(prolinol-N-yl) A2A AR (partial agonist) Moderate affinity, partial efficacy

Key Observations :

  • Position 2 Substituents: The 2-(2-furanyl) group (TP455, Compound 11) enhances A2A adenosine receptor (A2A AR) affinity and selectivity, likely due to hydrophobic interactions and π-π stacking in the receptor binding pocket .
  • N5 Modifications : Substitutions at N5 (e.g., methoxybenzyl in TP455 or phenylpiperazinyl ethyl in Compound 11) significantly boost potency. The absence of such groups in the target compound may reduce receptor specificity.
  • 5,7-Dithiol vs. Diamine/Diol : The dithiol groups in the target compound differ from diamine (e.g., TP455) or diol (e.g., ) moieties in analogs. Thiols may confer redox activity or metal-binding capacity, influencing stability and bioavailability .

Pharmacological Activity

Table 2: Functional Activity of Analogues

Compound Activity Type Biological Effect Efficacy vs. Reference Drugs Reference ID
TP455 A2A AR inverse agonist Inhibits cancer cell proliferation (A375, A549) via ERK/JNK/AKT pathways Comparable to standard antagonists
Compound 13/14 A2A AR inverse agonist Antinociceptive effect in pain models Equal/more potent than morphine
2-Phenylamino derivative A2A AR partial agonist Modulates cAMP signaling with partial efficacy Lower efficacy than full agonists

Key Observations :

  • Inverse Agonism: Compounds with 2-furanyl and N5-arylalkyl groups (TP455, Compound 11) exhibit robust inverse agonism, suppressing cAMP production and demonstrating antinociceptive or antiproliferative effects . The target compound’s dithiol groups may alter efficacy due to divergent electronic effects.
  • Antinociceptive Potential: Analogs like Compound 14 show pain-relief properties surpassing morphine, suggesting the thiazolo[5,4-d]pyrimidine scaffold’s versatility .

Table 3: Physicochemical Properties

Compound Molecular Formula Solubility/Stability Notes Synthetic Route Highlights Reference ID
Target Compound C6H5N3S3 Likely low solubility (dithiol groups) Requires specialized thiol protection
TP455 C19H17N5O2S Moderate solubility (diamine groups) Multi-step alkylation/cyclization
5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol C7H8N4S Stable in solid state One-pot cyclization with CS2/KOH

Key Observations :

  • Solubility : The dithiol groups in the target compound may reduce aqueous solubility compared to diamine or diol analogs, necessitating formulation optimization .
  • Synthesis : Thiol-containing derivatives often require protective strategies (e.g., acetic acid crystallization in ) to prevent oxidation, increasing synthetic complexity .

Biological Activity

2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol (CAS No. 73109-39-4) is a heterocyclic compound notable for its complex structure, which incorporates both thiazole and pyrimidine rings along with two thiol (-SH) groups. This unique arrangement contributes to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C₆H₅N₃S₄
  • Molecular Weight : 247.38 g/mol
  • Structure : The compound features two thiol groups at the 5 and 7 positions of the pyrimidine ring, enhancing its reactivity.

Biological Activities

Research indicates that 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown significant antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital enzymatic processes.
  • Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for potential applications in preventing diseases associated with oxidative damage.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase, which is relevant in neurodegenerative disease research.

Summary of Research Findings

Study FocusFindingsMethodology
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteriaDisk diffusion method
Antioxidant ActivityScavenging of DPPH radicals; reducing power assaysIn vitro assays
Anticancer ActivityInduces apoptosis in cancer cell linesMTT assay and flow cytometry
Enzyme InhibitionInhibits acetylcholinesterase activityEnzyme kinetics studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of various thiazolo-pyrimidine derivatives, including 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol. The results indicated a notable reduction in bacterial growth in treated samples compared to controls.

Case Study 2: Antioxidant Activity Assessment

Research published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of this compound through DPPH radical scavenging assays. The results showed a significant reduction in radical concentration, suggesting its potential as a protective agent against oxidative stress-related diseases.

Case Study 3: Cancer Cell Line Studies

In vitro studies on human cancer cell lines revealed that treatment with 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol resulted in decreased viability and increased apoptosis rates. Flow cytometry analysis confirmed these findings, indicating its potential as an anticancer agent.

The biological activities of 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol can be attributed to several mechanisms:

  • Reactive Sulfhydryl Groups : The presence of thiol groups enhances reactivity with various biological targets.
  • Cell Membrane Interaction : Disruption of microbial membranes leads to cell lysis.
  • Enzymatic Inhibition : Binding to active sites of enzymes alters their function.

Q & A

Q. What methodologies are recommended for evaluating its biological activity in microbial or cellular systems?

  • Methodological Answer : Use dose-response assays (e.g., IC50 determination in cell cultures) combined with fluorescence microscopy to assess cytotoxicity. For microbial studies, standardized protocols like broth microdilution (CLSI guidelines) ensure reproducibility .

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